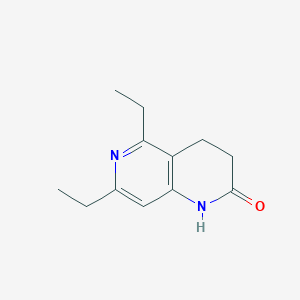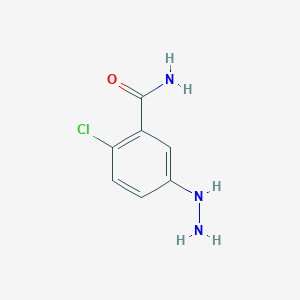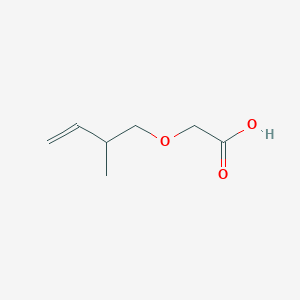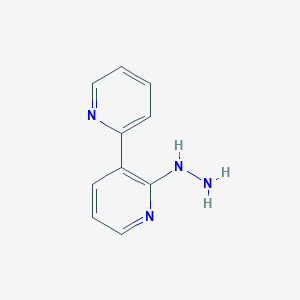![molecular formula C18H14FN3O2 B8556368 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8556368.png)
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenylamino group at the 4th position, dimethoxy groups at the 6th and 7th positions, and a carbonitrile group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-fluoroaniline with the quinoline core under basic conditions.
Addition of Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using methoxy reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylamino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Fluorophenibut: A GABA B receptor agonist with a similar fluorophenyl group.
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
4-Fluoromethamphetamine: A stimulant with a fluorophenyl group.
Uniqueness
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is unique due to its combination of a quinoline core, fluorophenylamino group, dimethoxy groups, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H14FN3O2 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
4-(4-fluoroanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H14FN3O2/c1-23-16-7-14-15(8-17(16)24-2)21-10-11(9-20)18(14)22-13-5-3-12(19)4-6-13/h3-8,10H,1-2H3,(H,21,22) |
InChIキー |
PICBGXSASXFIAL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC=C(C=C3)F)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
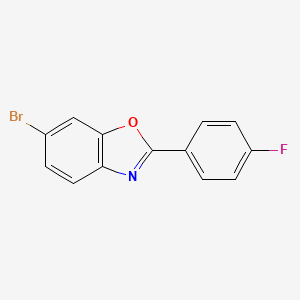
![3-(4-Fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B8556295.png)
![N-{4-[(1-Butylpiperidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B8556300.png)
